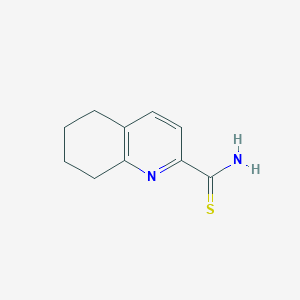

5,6,7,8-Tetrahydroquinoline-2-carbothioamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5,6,7,8-Tetrahydroquinoline-2-carbothioamide: is a heterocyclic compound with a molecular formula of C10H12N2S It is a derivative of tetrahydroquinoline, featuring a carbothioamide group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,6,7,8-Tetrahydroquinoline-2-carbothioamide typically involves the reaction of 5,6,7,8-tetrahydroquinoline with isothiocyanates. One common method involves the use of 8-lithio-derivatives of 5,6,7,8-tetrahydroquinoline, which react with isothiocyanates to form the desired carbothioamide .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions such as temperature, solvent, and reaction time to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 5,6,7,8-Tetrahydroquinoline-2-carbothioamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carbothioamide group to an amine.

Substitution: The compound can participate in nucleophilic substitution reactions, where the carbothioamide group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products:

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: 5,6,7,8-Tetrahydroquinoline-2-carbothioamide is used as an intermediate in the synthesis of more complex heterocyclic compounds. It serves as a building block for the development of new materials and catalysts .

Biology and Medicine: This compound has shown potential in medicinal chemistry, particularly in the development of antiulcer and antisecretory agents. Studies have demonstrated its efficacy in reducing gastric secretions and protecting against gastric erosions .

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its unique structure makes it a valuable component in the design of new polymers and coatings.

Mechanism of Action

The mechanism of action of 5,6,7,8-Tetrahydroquinoline-2-carbothioamide in biological systems involves its interaction with specific molecular targets. In the context of its antiulcer activity, the compound likely inhibits gastric acid secretion by interacting with histamine receptors or proton pumps in the stomach lining . The exact molecular pathways and targets are still under investigation, but its efficacy in reducing gastric secretions suggests a significant role in modulating gastric physiology.

Comparison with Similar Compounds

- 5,6,7,8-Tetrahydroquinoline-8-carbothioamide

- 5,6,7,8-Tetrahydroquinoline-2-carboxamide

- 5,6,7,8-Tetrahydroquinoline-2-thiocarboxamide

Comparison: 5,6,7,8-Tetrahydroquinoline-2-carbothioamide is unique due to the presence of the carbothioamide group at the 2-position, which imparts distinct chemical and biological properties. Compared to its analogs, this compound exhibits enhanced stability and reactivity, making it a versatile intermediate in synthetic chemistry. Its specific substitution pattern also contributes to its unique pharmacological profile, particularly in its antiulcer and antisecretory activities .

Biological Activity

5,6,7,8-Tetrahydroquinoline-2-carbothioamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a bicyclic structure with a nitrogen atom in the ring and a carbothioamide functional group. This unique configuration contributes to its biological activity by allowing interactions with various biological targets.

| Property | Details |

|---|---|

| Molecular Formula | C₉H₁₁N₃S |

| Molecular Weight | Approximately 197.27 g/mol |

| Functional Groups | Carbamide and thioamide |

The biological activity of this compound is primarily attributed to its ability to bind to specific enzymes and receptors. This binding inhibits their activity, leading to various biological effects:

- Antimicrobial Activity: The compound exhibits antimicrobial properties by inhibiting key enzymes involved in the biosynthesis of essential cellular components.

- Anti-inflammatory Effects: Research indicates that derivatives of tetrahydroquinoline can suppress the production of pro-inflammatory mediators such as IL-6 and NO in LPS-treated cells .

- Neuroprotective Properties: Preliminary studies suggest potential neuroprotective effects against neurodegenerative disorders.

Anticancer Activity

Recent studies have demonstrated the anticancer potential of this compound derivatives. For instance:

- Cytotoxicity Tests: Compounds derived from this scaffold were tested against various cancer cell lines including HeLa (cervical carcinoma) and HT-29 (colorectal adenocarcinoma). Results indicated significant cytotoxic effects with IC50 values in the low micromolar range .

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 25 ± 3 |

| HT-29 | 30 ± 4 |

| A2780 | 20 ± 2 |

Antimicrobial Activity

The compound has shown promising results against both bacterial and fungal strains. Its mechanism involves disruption of bacterial enzyme systems essential for cell wall synthesis:

- Minimum Inhibitory Concentration (MIC): Studies reported MIC values ranging from 16 to 64 µg/mL against various pathogens.

Comparative Analysis with Similar Compounds

This compound is often compared to other quinoline derivatives due to their similar structural features. Here’s a comparison table highlighting key differences:

| Compound | Biological Activity | Unique Features |

|---|---|---|

| This compound | Antimicrobial, anticancer | Contains carbothioamide group |

| 8-Quinolinamines | Broad-spectrum antimicrobial | Lacks specific thioamide functionality |

| N-Methyl-5,6,7,8-tetrahydroquinoline-8-carbothioamide | Anti-ulcerative | Modulates gastric proton pumps |

Properties

CAS No. |

1856882-73-9 |

|---|---|

Molecular Formula |

C10H12N2S |

Molecular Weight |

192.28 g/mol |

IUPAC Name |

5,6,7,8-tetrahydroquinoline-2-carbothioamide |

InChI |

InChI=1S/C10H12N2S/c11-10(13)9-6-5-7-3-1-2-4-8(7)12-9/h5-6H,1-4H2,(H2,11,13) |

InChI Key |

KLYFVRAFSBETEZ-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC2=C(C1)C=CC(=N2)C(=S)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.